Impurity Specification Tightness: Tetrahydro Cinacalcet Impurity Limit (≤0.15% area) vs. Benzylamine Impurity (≤0.2% area) in Cinacalcet HCl API
The regulatory specification for the Tetrahydro Cinacalcet impurity (derived from 1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine) in Cinacalcet hydrochloride API is ≤0.15% area by HPLC, whereas the benzylamine impurity limit is ≤0.2% area . The tighter threshold for the tetrahydro impurity underscores its greater potential to affect drug safety and efficacy, necessitating the use of a highly pure and structurally authenticated reference standard.
| Evidence Dimension | Impurity acceptance criteria (area-% by HPLC) |
|---|---|
| Target Compound Data | Tetrahydro Cinacalcet impurity: ≤0.15% |
| Comparator Or Baseline | Benzylamine impurity: ≤0.2% |
| Quantified Difference | 0.05% lower limit for tetrahydro impurity (25% more stringent) |
| Conditions | HPLC method as per WO2010067204; column and mobile phase per pharmacopoeial guidelines |
Why This Matters
Stricter impurity specification directly impacts procurement of reference standards: the lower limit requires a standard that reliably quantifies at low levels with high precision, favoring the target compound over generic amine references.
- [1] ACTAVIS GROUP PTC EHF. Highly pure cinacalcet or a pharmaceutically acceptable salt thereof. Patent WO2010067204 A1, 2010. View Source
